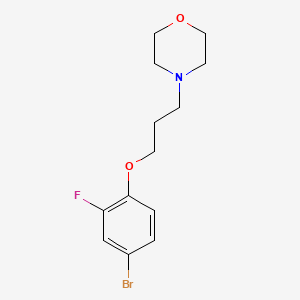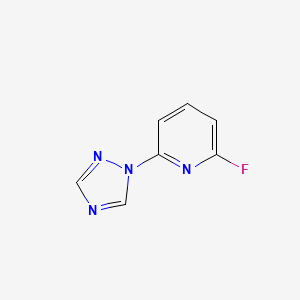
4-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
Vue d'ensemble
Description
4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with bromine and a chloropyridinyl group
Applications De Recherche Scientifique
4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Agrochemicals: It is used in the development of insecticides and fungicides due to its biological activity.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mécanisme D'action
Target of Action
The primary targets of 4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine are insects, specifically Helicoverpa armigera and Plutella xylostella . These insects are harmful pests that can cause significant damage to crops. The compound acts as an insecticide, selectively targeting these pests while exhibiting low toxicity .
Mode of Action
This compound belongs to the class of diacylhydrazine derivatives, which are known for their insecticidal activity . These compounds act as nonsteroidal ecdysone agonists, inducing precocious molting in insects . This disrupts the normal life cycle of the insects, leading to their death .
Biochemical Pathways
The compound affects the ecdysone signaling pathway in insects. Ecdysone is a hormone that controls molting in insects. By acting as an agonist, this compound triggers premature molting, disrupting the insect’s development and leading to its death .
Pharmacokinetics
Like other diacylhydrazine derivatives, it is likely to be readily absorbed and distributed in the insect’s body, exerting its insecticidal effects .
Result of Action
The result of the action of this compound is the death of the targeted insects. By inducing premature molting, the compound disrupts the insects’ normal development and life cycle, leading to their death . This makes it an effective insecticide for controlling pests like Helicoverpa armigera and Plutella xylostella .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the condensation of 3-chloropyridine-2-carbaldehyde with hydrazine to form the pyrazole ring, followed by bromination using N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling with a boronic acid would yield a biaryl compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-(2-chloropyridin-3-YL)-1H-pyrazol-3-amine
- 4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrrole-2-carboxylic acid
Uniqueness
4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with bromine and chloropyridinyl groups makes it particularly versatile for various applications in research and industry .
Propriétés
IUPAC Name |
4-bromo-1-(3-chloropyridin-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN4/c9-5-4-14(13-7(5)11)8-6(10)2-1-3-12-8/h1-4H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAORJZIMJKIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C(=N2)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol](/img/structure/B1444826.png)





![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)


![[2-(Butan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B1444841.png)



